
3-(Aminomethyl)-2-hydroxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-2-hydroxyhexanal is an organic compound that features both an amino group and a hydroxyl group attached to a hexanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxyhexanal can be achieved through several methods. One common approach involves the reaction of hexanal with an aminomethylating agent under controlled conditions. For example, the reaction can be carried out using formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 3-(aminomethyl)-2-hydroxyhexanoic acid, using a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the precursor to yield the desired product with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-2-hydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(aminomethyl)-2-oxohexanal.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 3-(aminomethyl)-2-hydroxyhexanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-(Aminomethyl)-2-oxohexanal
Reduction: 3-(Aminomethyl)-2-hydroxyhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-2-hydroxyhexanal has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-2-hydroxyhexanal depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-2-hydroxyhexanoic acid: A structurally similar compound with an additional carboxylic acid group.
3-(Aminomethyl)-2-oxohexanal: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
3-(Aminomethyl)-2-hydroxyhexanol: A reduced derivative with an alcohol group instead of an aldehyde group.
Uniqueness
3-(Aminomethyl)-2-hydroxyhexanal is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3-(aminomethyl)-2-hydroxyhexanal |
InChI |
InChI=1S/C7H15NO2/c1-2-3-6(4-8)7(10)5-9/h5-7,10H,2-4,8H2,1H3 |
Clave InChI |
DMGWHQVTNSRVPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)C(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13183348.png)
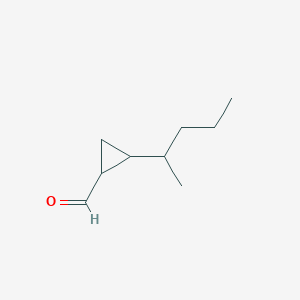
![3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol](/img/structure/B13183359.png)
![tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13183378.png)
![7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183380.png)
![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)
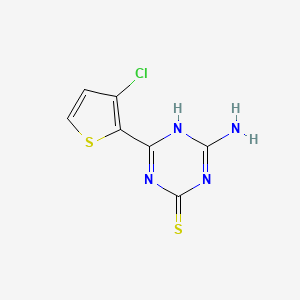
![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)
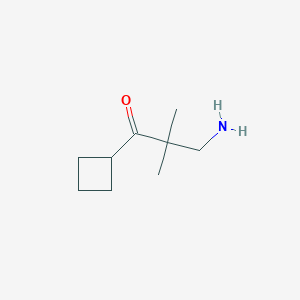
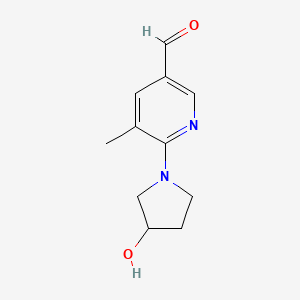
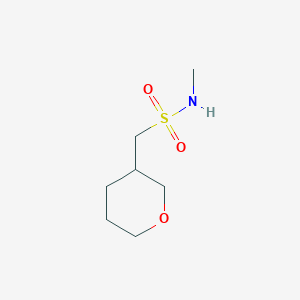
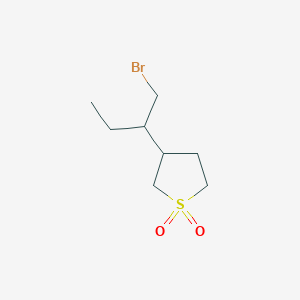
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)

